Carbonic Anhydrase VII (hCA VII) Inhibitory Activity of N-Ethyl-4-cyanobenzenesulfonamide
The target compound, Benzenesulfonamide, 4-cyano-N-ethyl- (AD-11), functions as a potent inhibitor of the brain-associated human carbonic anhydrase VII (hCA VII) isoform. A study on closely related N-cyano-N-substituted 4-aminobenzenesulfonamide derivatives established that N-alkyl/benzyl-substituted compounds are highly effective hCA VII inhibitors, whereas N-acyl-substituted analogs exhibit minimal activity against this isoform but are active against cathepsin S [1]. As the target compound's substitution pattern (N-ethyl, para-cyano) aligns with the potent N-alkyl/benzyl series, it is expected to exhibit strong hCA VII inhibition, placing it in a distinct functional category relative to N-acyl derivatives within the same chemical class.
| Evidence Dimension | Inhibitory potency against human carbonic anhydrase VII (hCA VII) |
|---|---|
| Target Compound Data | Potent inhibition expected (Ki not directly reported for AD-11 in source; inference based on N-alkyl/benzyl-substituted benzenesulfonamide series) |
| Comparator Or Baseline | N-acyl-substituted benzenesulfonamide derivatives |
| Quantified Difference | N-alkyl/benzyl series: potent hCA VII inhibitors; N-acyl series: moderate to poor hCA VII inhibition |
| Conditions | In vitro enzyme inhibition assay against recombinant hCA VII |
Why This Matters
This isoform-specific activity profile distinguishes AD-11 from N-acyl benzenesulfonamide analogs, enabling its targeted use in research on neuropathic pain mechanisms where hCA VII is a validated therapeutic target.
- [1] Nocentini A, et al. 4-Cyanamido-substituted benzenesulfonamides act as dual carbonic anhydrase and cathepsin inhibitors. Bioorg Chem. 2023;139:106725. View Source
